molecular formula C12H6F3N5O B12182252 N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide

N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B12182252
M. Wt: 293.20 g/mol
InChI Key: GISQNBRDDOZAII-UHFFFAOYSA-N
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Description

N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with a trifluorophenyl group and a carboxamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of catalysts such as copper or palladium, and solvents like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism by which N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to the combination of its trifluorophenyl group and tetrazole-pyridine fused ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H6F3N5O

Molecular Weight

293.20 g/mol

IUPAC Name

N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C12H6F3N5O/c13-7-2-3-8(11(15)10(7)14)16-12(21)6-1-4-9-17-18-19-20(9)5-6/h1-5H,(H,16,21)

InChI Key

GISQNBRDDOZAII-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=NN2C=C1C(=O)NC3=C(C(=C(C=C3)F)F)F

Origin of Product

United States

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